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Compound of Interest

Compound Name: 1-Propyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1507046

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has
emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a
multitude of therapeutic agents. The strategic incorporation of a 1-propyl substituent has
proven to be a particularly fruitful avenue of investigation, leading to the discovery of potent
antifungal, anticancer, and other pharmacologically active compounds. This technical guide
provides an in-depth review of the synthesis, biological activity, and mechanisms of action of 1-
propyl substituted triazole compounds, presenting key data in a structured format to facilitate
research and development efforts.

Antifungal Activity of 1-Propyl Substituted 1,2,4-
Triazoles

A significant body of research on 1-propyl substituted triazoles has focused on the
development of novel antifungal agents, largely inspired by the clinical success of fluconazole.
These efforts have led to the synthesis of a diverse array of analogues with potent activity
against a broad spectrum of pathogenic fungi.

Quantitative Antifungal Activity Data

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1507046?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1507046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal efficacy
of a compound. The following table summarizes the MIC values of representative 1-propyl
substituted 1,2,4-triazole derivatives against various fungal strains.
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. Reference
Compound ID Fungal Strain MIC (pg/mL) MIC (pg/mL)
Compound
Candida albicans
Al 0.125 Fluconazole 0.5
SC5314
Candida glabrata
0.25 Fluconazole 8
537
Cryptococcus
neoformans 22- <0.125 Fluconazole 4
21
Candida albicans
901
1.0 Fluconazole >256.0
(Fluconazole-
resistant)
Candida albicans
901
A5 1.0 Fluconazole >256.0
(Fluconazole-
resistant)
Candida albicans
6c 0.0625 Fluconazole 0.5
100
Cryptococcus
0.0625 Fluconazole 2
neoformans
Aspergillus
) 4.0 Fluconazole >64
fumigatus
Fluconazole-
resistant C. 4.0 Fluconazole >64
albicans
5k Candida albicans  0.125 Fluconazole 0.5
Cryptococcus
0.125 Fluconazole 2
neoformans
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Aspergillus
) 8.0 Fluconazole >64
fumigatus

Data compiled from multiple sources, including references[1][2].

Mechanism of Action: Inhibition of Cytochrome P450
14a-demethylase (CYP51)

The primary mechanism of action for azole antifungals, including 1-propyl substituted
derivatives, is the inhibition of the fungal cytochrome P450 enzyme, 14a-demethylase
(CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of
the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal
cell death. The 1-propyl group often plays a key role in optimizing the binding of the triazole
compound to the active site of the enzyme.
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Caption: Inhibition of Fungal Ergosterol Biosynthesis by 1-Propyl Triazoles.

Anticancer Activity of 1-Propyl Substituted 1,2,3-
Triazoles

The versatility of the 1-propyl triazole scaffold extends to oncology, with numerous 1,2,3-
triazole derivatives demonstrating potent anticancer activity. These compounds often function
by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
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Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. The following table presents the IC50
values for representative 1-propyl substituted 1,2,3-triazole derivatives against various human
cancer cell lines.

Cancer Cell Reference

Compound ID . IC50 (pM) IC50 (pM)
Line Compound

49 HCT-116 (Colon)  1.09 +0.17 Cisplatin 12.50 £ 0.25

A549 (Lung) 45.16 + 0.92 Cisplatin 9.89+0.11

13b A549 (Lung) 3.29 Doxorubicin 3.30

7a A549 (Lung) 8.67 Doxorubicin 3.24

EAD1 H460 (Lung) 11 Chloroquinoline 52

HCC827 (Lung) 7.6 Chloroquinoline 76

H4 MCF-7 (Breast) 253+2.1 Doxorubicin 0.8+0.1

HCT-116 (Colon) 30.1+15 Doxorubicin 1.2+0.2

Data compiled from multiple sources, including references[3][4][5].

Mechanism of Action: Targeting VEGFR-2 Signaling

A prominent mechanism through which 1-propyl substituted triazoles exert their anticancer
effects is by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling
pathway. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels,
which is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds
can effectively cut off the blood supply to tumors.
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Caption: Inhibition of VEGFR-2 Signaling by 1-Propyl Triazoles.
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Experimental Protocols
General Synthesis of 1-Propyl-4-amino-5-thioxo-1,2,4-
triazoles

A common route to synthesize 1-propyl substituted 1,2,4-triazole-3-thiones involves the
following general steps:

o Preparation of Propyl Isothiocyanate: Propylamine is reacted with carbon disulfide in the
presence of a base (e.g., ammonia or triethylamine) to yield the corresponding
dithiocarbamate salt, which is then treated with a heavy metal salt (e.g., lead nitrate) to afford
propyl isothiocyanate.

o Formation of Thiosemicarbazide: The propyl isothiocyanate is reacted with hydrazine hydrate
to yield 4-propyl-3-thiosemicarbazide.

e Cyclization: The 4-propyl-3-thiosemicarbazide is cyclized to the corresponding 1-propyl-4-
amino-5-thioxo-1,2,4-triazole by refluxing with a suitable reagent such as an orthoformate or
by heating with a carboxylic acid followed by base-catalyzed cyclization.
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Caption: General Synthesis Workflow for 1-Propyl-1,2,4-triazole-3-thiones.
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In Vitro Anticancer Activity Evaluation: MTT Assay
Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present. These enzymes are capable of reducing
the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000
cells/well and allowed to attach overnight.

o Compound Treatment: The cells are treated with various concentrations of the 1-propyl
substituted triazole compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also
included.

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.[6]

e Formazan Solubilization: The MTT-containing medium is removed, and the insoluble
formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide
(DMSO0).[7]

o Absorbance Measurement: The absorbance of the purple formazan is measured at a
wavelength of 570 nm using a microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and
the IC50 value is determined from the dose-response curve.

Conclusion

1-Propyl substituted triazole compounds represent a versatile and highly promising class of
molecules in medicinal chemistry. Their demonstrated efficacy as both antifungal and
anticancer agents, coupled with well-elucidated mechanisms of action, provides a strong
foundation for further drug discovery and development. The structured data and detailed
protocols presented in this guide are intended to serve as a valuable resource for researchers
in this dynamic field, facilitating the design and synthesis of next-generation therapeutic agents
based on this privileged scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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